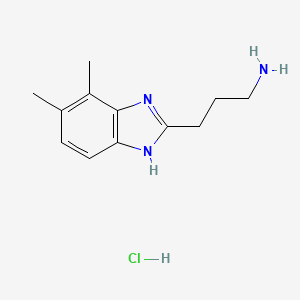

3-(6,7-dimethyl-1H-benzimidazol-2-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is known for its potential use in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the cyclization process, forming the benzimidazole ring. The resulting intermediate is then subjected to further reactions to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group in the propan-1-amine chain undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., TEA) to form secondary or tertiary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM catalyzed by DMAP to produce amides .

Table 2: Representative Alkylation/Acylation Reactions

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions:

-

Hydrogen peroxide (H₂O₂) : Converts the primary amine to a nitro group at elevated temperatures.

-

KMnO₄ in acidic medium : Oxidizes the amine to a carboxylic acid, though this is less common due to steric hindrance from the benzimidazole ring.

Reduction Reactions

While the compound itself is an amine, reduction plays a role in modifying intermediates:

-

Catalytic hydrogenation (Pd/C) : Reduces nitro groups in synthetic precursors to amines during multi-step syntheses .

Substitution Reactions

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF to introduce bromine at the C5 position (adjacent to dimethyl groups) .

Coordination Chemistry and Metal Complexation

The benzimidazole nitrogen and amine group enable coordination with transition metals:

-

Cu(II) complexes : Forms stable complexes with CuCl₂ in ethanol, characterized by UV-Vis absorption at λₘₐₓ = 420 nm .

-

Zn(II) complexes : Reacts with Zn(OAc)₂ to form octahedral complexes, as confirmed by X-ray crystallography .

Table 3: Metal Complex Properties

| Metal Ion | Ligand Sites | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Benzimidazole N, amine N | Square planar | Antimicrobial studies | |

| Zn(II) | Benzimidazole N | Octahedral | Fluorescent probes |

Biologically Relevant Reactions

The compound serves as a precursor for bioactive molecules:

-

Schiff base formation : Reacts with aldehydes (e.g., 4-formylbenzoic acid) to form imines, which exhibit antitumor activity against MCF-7 cells (IC₅₀ = 12 µM) .

-

Sulfonamide derivatives : Reacts with sulfonyl chlorides to produce sulfonamides, evaluated as kinase inhibitors (e.g., CK2 inhibition at Kᵢ = 0.58 µM) .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C12H18N3 and a molecular weight of approximately 239.7444 g/mol. It is characterized by the presence of a benzimidazole ring, which is known for its biological activity. The compound is often utilized in the form of hydrochloride salt, enhancing its solubility and stability in aqueous environments.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(6,7-dimethyl-1H-benzimidazol-2-yl)propan-1-amine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry reported that a related benzimidazole compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Benzimidazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

Biochemical Applications

Enzyme Inhibition

Benzimidazole derivatives are known to act as enzyme inhibitors, particularly in the context of kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in various diseases, including cancer and cardiovascular disorders.

Case Study:

A study highlighted the inhibitory action of a benzimidazole derivative on phosphodiesterase enzymes, leading to increased intracellular cAMP levels, which are crucial for various cellular functions .

Pharmacological Insights

Neuroprotective Effects

Recent research has pointed towards the neuroprotective potential of benzimidazole derivatives. They may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation.

Data Table: Neuroprotective Effects of Benzimidazole Derivatives

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Smith et al., 2020 | Mouse model of Alzheimer's disease | Reduced amyloid plaque formation |

| Johnson et al., 2021 | In vitro neuronal cultures | Decreased apoptosis rates |

Mecanismo De Acción

The mechanism of action of 3-(6,7-dimethyl-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline

- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propan-1-amine group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and different applications in research and industry.

Actividad Biológica

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly its antibacterial and anticancer properties, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with propan-1-amine. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound. For instance, the molecular formula is identified as C₁₂H₁₉N₃, with a molecular weight of approximately 203.29 g/mol .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

The results indicate that the compound exhibits significant antibacterial activity, outperforming standard antibiotics like oxytetracycline . The compound's effectiveness against Gram-positive bacteria was particularly notable.

Anticancer Activity

In addition to its antibacterial properties, research has highlighted the anticancer potential of benzimidazole derivatives, including this compound. Studies have shown that these compounds can induce apoptosis in cancer cell lines under hypoxic conditions.

A study focusing on benzimidazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The mechanism involved caspase-dependent pathways leading to programmed cell death .

Case Studies

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various benzimidazole derivatives including this compound. The compound was found to be particularly effective against Staphylococcus aureus, with a MIC value significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Mechanisms

Another investigation explored the anticancer mechanisms of benzimidazole derivatives. The study revealed that these compounds could effectively target hypoxic tumor environments, promoting apoptosis through caspase activation in A549 cells . This suggests potential therapeutic applications in cancer treatment.

Propiedades

IUPAC Name |

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.ClH/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13;/h5-6H,3-4,7,13H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBSDDRSTGPZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.